N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a cyclopropyl group and conjugated to a piperazine-1-carboxamide moiety via an oxoethyl linker. The 2-methoxyphenyl substituent on the piperazine ring likely enhances lipophilicity and target binding affinity. Its Z-configuration at the imine bond (confirmed via X-ray crystallography in analogous compounds, e.g., ) is critical for maintaining structural rigidity and bioactivity .
Properties
Molecular Formula |
C19H24N6O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H24N6O3S/c1-28-15-5-3-2-4-14(15)24-8-10-25(11-9-24)19(27)20-12-16(26)21-18-23-22-17(29-18)13-6-7-13/h2-5,13H,6-12H2,1H3,(H,20,27)(H,21,23,26) |
InChI Key |
PXVGIKJTSHEDJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NCC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the coupling of the piperazine moiety. Common synthetic routes may include:
Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur-containing reagents and catalysts.
Coupling Reactions: The piperazine moiety is introduced through coupling reactions, which may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may result in compounds with different substituents.
Scientific Research Applications
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in therapeutic settings.
Comparison with Similar Compounds
Structural Analogs and Key Features
Structurally related compounds share motifs such as thiadiazole, piperazine, or aryl groups. Examples include:

Key Observations :
- Substitution on the thiadiazole ring (e.g., cyclopropyl vs. methyl in AL56) significantly impacts bioactivity, as seen in the variance of observed/predicted values .
- Piperazine-carboxamide moieties (as in the target compound) enhance solubility and receptor binding compared to sulfonamide derivatives (e.g., AL56) .
Computational Similarity Metrics
Quantitative structural similarity was assessed using:
- Tanimoto Coefficient : Compounds with scores >0.8 are deemed structurally analogous (e.g., the US-EPA CompTox Dashboard uses this threshold) . For example, aglaithioduline showed ~70% similarity to SAHA using fingerprint-based Tanimoto indexing .
- Cosine Scores : Molecular networking clusters compounds by MS/MS fragmentation patterns. High cosine scores (≈1) indicate near-identical fragmentation, suggesting shared substructures .
Bioactivity and Mode of Action
- Bioactivity Clustering : Compounds with similar structures often exhibit analogous bioactivity profiles. For instance, demonstrated that hierarchical clustering of 37 compounds based on bioactivity aligned with structural similarity .
- Target Interactions : Thiadiazole-containing compounds (e.g., AL56) and piperazine derivatives (e.g., the target compound) frequently target enzymes or receptors involved in inflammation and cancer, though specific mechanisms vary with substituents .
Predictive Modeling and QSAR
- QSAR Models : The target compound’s predicted activity (e.g., IC50) can be extrapolated from models trained on analogs like AL56 and AL34. highlights a strong correlation between observed and predicted values (R² >0.9 in some cases) .
- Read-Across Approaches : The US-EPA CompTox Dashboard leverages structurally similar compounds (Tanimoto >0.8) to infer hazard data for data-poor chemicals .
Critical Analysis of Comparison Methods
Biological Activity
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article discusses its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure is characterized by several key components:
- Thiadiazole Ring : Known for its diverse biological activities, often associated with antimicrobial and anticancer properties.
- Piperazine Moiety : Commonly found in various pharmaceuticals, contributing to the compound's pharmacological profile.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits notable antimicrobial activity . The presence of the thiadiazole ring is particularly significant, as derivatives of thiadiazole have been shown to inhibit bacterial growth effectively.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 5-Cyclopropylthiadiazole Derivatives | Broad-spectrum antimicrobial |
Anticancer Activity
The compound also shows promising anticancer properties . Research indicates that it can induce apoptosis in cancer cells by modulating key pathways involved in cell cycle regulation.
Mechanism of Action :
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Induction of cell cycle arrest at the G2/M phase.
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10.10 | |
| 4e (Thiadiazole derivative) | HepG2 (Liver Cancer) | 5.36 |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiadiazole-based compounds against MCF-7 and HepG2 cell lines. The results demonstrated that modifications in the structure significantly affected the anticancer activity. The compound under discussion showed an IC50 value indicative of moderate potency against these cell lines.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of thiadiazole derivatives revealed that substituents on the piperazine ring could enhance biological activity. For instance, introducing a methoxy group significantly improved lipophilicity and receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

